molecular formula C9H18ClN B6184820 (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride CAS No. 2624110-40-1

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride

Cat. No.: B6184820
CAS No.: 2624110-40-1
M. Wt: 175.7
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Description

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which is a saturated bicyclic framework. The presence of the amine group and the hydrochloride salt form makes it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows the formation of the bicyclic structure. This reaction can be carried out using photochemical conditions, such as UV light, to induce the cycloaddition of suitable precursors .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow photochemistry to scale up the [2+2] cycloaddition reaction. This method ensures consistent reaction conditions and higher yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity and conformational stability, which can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic framework but differ in the substituents attached to the ring.

    Bicyclo[1.1.1]pentane derivatives: These compounds have a similar bicyclic structure but with a different ring size and substitution pattern.

Uniqueness

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2624110-40-1

Molecular Formula

C9H18ClN

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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